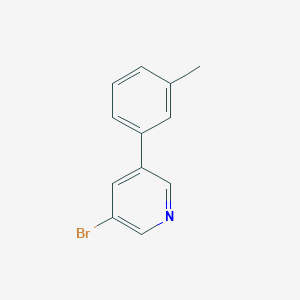

3-Bromo-5-(m-tolyl)pyridine

Description

Contextualization of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry

Halogenated pyridines are foundational starting materials in a multitude of organic synthesis applications. benthambooks.comkubikat.org Their utility stems from the reactivity of the carbon-halogen bond, which can readily participate in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the construction of complex molecules from simpler precursors.

Substituted pyridine (B92270) compounds are frequently employed as starting materials in nucleophilic substitution reactions and serve as unique scaffolds for building other heterocyclic and macrocyclic compounds. benthambooks.comkubikat.org The presence of a halogen, such as bromine, on the pyridine ring provides a handle for chemists to introduce diverse functional groups. This versatility has made halogenated pyridines indispensable tools in the synthesis of a wide array of chemical entities. benthambooks.comkubikat.org

In medicinal chemistry, the incorporation of a pyridine ring, often halogenated, is a common strategy in drug design. researchgate.netrsc.orgrsc.org The nitrogen atom in the pyridine ring can improve properties like water solubility and the ability to form hydrogen bonds, which are often desirable in pharmaceutical agents. nih.govresearchgate.net Furthermore, the halogen atom can be used to fine-tune the electronic properties and metabolic stability of a drug molecule. Researchers have successfully synthesized a range of halogenated azidopyridines, highlighting their potential as bifunctional intermediates for click chemistry and cross-coupling reactions in drug discovery. acs.orgorganic-chemistry.orgthieme-connect.com

Significance of Pyridine Scaffolds as Building Blocks for Advanced Molecular Architectures

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.netrsc.org This nitrogen-containing heterocycle is a key component in numerous FDA-approved drugs and is a precursor for the synthesis of many pharmaceuticals and agrochemicals. researchgate.netrsc.orgrsc.org The pyridine moiety's prevalence is due to its ability to interact with biological targets and its synthetic tractability. nih.gov

Pyridine scaffolds are not only important in medicinal chemistry but also in materials science. nih.gov The unique electronic properties of the pyridine ring make it a valuable component in the design of functional materials, such as those used in electronics and sensors. The ability to easily modify the pyridine ring through reactions like those involving halogenated pyridines allows for the precise tuning of the material's properties. researchgate.net

Overview of Research Trajectories for 3-Bromo-5-(m-tolyl)pyridine and Related Bromopyridines

Research involving this compound and other bromopyridines is largely centered on their use as intermediates in the synthesis of more complex molecules. The bromine atom serves as a key functional group for participating in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

For instance, bromopyridines are common coupling partners in palladium-catalyzed cross-coupling reactions. mdpi.com The development of efficient catalytic systems for the coupling of bromopyridines with various partners, including boronic acids and organozinc reagents, is an active area of research. These methods allow for the construction of a diverse array of biaryl and other substituted pyridine derivatives, which are of significant interest in drug discovery and materials science. The market for bromopyridines, such as 2-bromopyridine, is projected to grow, driven by demand from the pharmaceutical and agrochemical industries. archivemarketresearch.comgithub.com

The synthesis of this compound itself likely involves a cross-coupling reaction, such as a Suzuki reaction between a brominated pyridine and a tolylboronic acid derivative. The resulting compound can then be further functionalized through reactions at the bromine-substituted position or on the tolyl ring, offering a multitude of possibilities for creating novel molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(3-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-3-2-4-10(5-9)11-6-12(13)8-14-7-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPUPMZZGCYQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681036 | |

| Record name | 3-Bromo-5-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070882-67-5 | |

| Record name | 3-Bromo-5-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 M Tolyl Pyridine and Analogs

Strategies for the Construction of the Pyridine (B92270) Core

The formation of the substituted pyridine skeleton is a critical step in the synthesis of 3-bromo-5-(m-tolyl)pyridine. This can be achieved either by direct bromination of a suitable pyridine precursor or by building the pyridine ring from acyclic precursors.

Pyridine Bromination Techniques

Direct bromination of the pyridine ring is a common method for introducing bromine atoms. However, the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring harsh reaction conditions. For the synthesis of this compound, a potential strategy would involve the bromination of 3-(m-tolyl)pyridine. The regioselectivity of this reaction would be influenced by the directing effects of the m-tolyl substituent.

Alternatively, a more common approach involves the bromination of pyridine itself, which typically yields a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine (B18299). The reaction of pyridine with bromine in the presence of a strong acid can facilitate this transformation google.com. The resulting 3,5-dibromopyridine can then serve as a key intermediate for the selective introduction of the m-tolyl group.

De Novo Pyridine Synthesis Approaches

Carbon-Carbon Bond Formation for m-Tolyl Moiety Introduction

The introduction of the m-tolyl group onto the pyridine ring is most effectively achieved through carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling reactions being the most prominent and versatile methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools in modern organic synthesis for the formation of biaryl compounds. These reactions offer high efficiency, functional group tolerance, and generally mild reaction conditions.

The Suzuki-Miyaura reaction provides a direct and efficient method for the synthesis of this compound. This reaction typically involves the coupling of a bromopyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. A key precursor for this synthesis is 3,5-dibromopyridine, which allows for the selective mono-arylation to introduce the m-tolyl group.

The regioselectivity of the mono-arylation of 3,5-dibromopyridine is a critical aspect of this synthetic strategy. The electronic and steric environment of the two bromine atoms can influence which one reacts preferentially. In some cases, a mixture of mono-arylated products may be obtained, requiring careful optimization of the reaction conditions to favor the desired isomer core.ac.uk.

A study on the Suzuki-Miyaura cross-coupling of 3,5-dibromopyridinium N-(2-azinyl)aminides with arylboronic acids demonstrated a preference for substitution at the 3-position core.ac.uk. This suggests that under certain conditions, selective mono-arylation of 3,5-dibromopyridine can be achieved.

The success of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent. The optimization of these parameters is crucial for achieving high yields and selectivity.

Catalyst and Ligand: The palladium source is typically a palladium(0) or palladium(II) complex. The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the regioselectivity of the reaction. Phosphine-based ligands are commonly employed in Suzuki-Miyaura reactions. For the selective mono-arylation of dihalopyridines, the steric and electronic properties of the ligand can be tuned to control the reactivity at different positions.

While specific data for the coupling of 3,5-dibromopyridine with m-tolylboronic acid is not extensively documented, studies on similar systems provide valuable insights. For instance, in the Suzuki coupling of various bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) was found to be an effective catalyst mdpi.com.

Base and Solvent: The base is required to activate the boronic acid and facilitate the transmetalation step. Common bases include carbonates (e.g., K2CO3, Na2CO3), phosphates (e.g., K3PO4), and hydroxides. The choice of solvent can also significantly impact the reaction outcome, with common solvents including toluene (B28343), dioxane, and dimethylformamide (DMF), often in the presence of water.

The following table provides a hypothetical optimization of the Suzuki-Miyaura coupling between 3,5-dibromopyridine and m-tolylboronic acid, based on general principles and related literature. It is important to note that these conditions are illustrative and would require experimental verification.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh3)4 | PPh3 | K2CO3 | Toluene/H2O | 100 | - |

| 2 | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 90 | - |

| 3 | PdCl2(dppf) | dppf | Cs2CO3 | DMF | 110 | - |

| 4 | Pd2(dba)3 | XPhos | K2CO3 | Toluene | 100 | - |

This table is a hypothetical representation and does not reflect actual experimental data.

The optimization process would involve systematically varying these parameters to identify the conditions that provide the highest yield of this compound while minimizing the formation of the di-arylated byproduct and other side reactions.

Suzuki-Miyaura Cross-Coupling of Bromopyridines with m-Tolyl Boronic Acids

Grignard Reagent Additions and Subsequent Transformations

An alternative synthetic strategy involves the initial formation of a pyridyl Grignard reagent from a bromopyridine. For example, 3-bromopyridine can be converted to 3-pyridylmagnesium bromide by reaction with magnesium metal researchgate.netresearchgate.net. This organometallic intermediate can then react with an appropriate electrophile. To introduce the m-tolyl group, the 3-pyridylmagnesium bromide could potentially react with a suitable m-tolyl-containing electrophile.

A more indirect approach involves the addition of a Grignard reagent to the pyridine ring, leading to a dihydropyridine (B1217469) intermediate, which is then oxidized to the corresponding substituted pyridine. For instance, an m-tolyl Grignard reagent could add to a suitably activated pyridine derivative, followed by an oxidation step to furnish the desired this compound.

Functionalization and Derivatization of this compound

The bromine atom in this compound serves as a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents at the 3-position of the pyridine ring. This is typically achieved through various transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds libretexts.orgwikipedia.org. This compound can be coupled with a variety of primary and secondary amines to yield the corresponding 3-amino-5-(m-tolyl)pyridine derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base chemspider.comwikipedia.orgnih.gov.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst organic-chemistry.orgnih.govscirp.orgsemanticscholar.org. This reaction can be used to introduce an alkynyl group at the 3-position of this compound, providing access to a range of acetylenic derivatives scirp.orgnih.gov.

Cyanation: The bromine atom can be replaced by a cyano group through a palladium-catalyzed cyanation reaction. This transformation is valuable as the resulting nitrile can be further elaborated into other functional groups such as carboxylic acids, amides, or amines.

Lithiation and Subsequent Electrophilic Quench: Halogen-metal exchange of this compound with an organolithium reagent, such as n-butyllithium, at low temperature can generate the corresponding 3-lithiated pyridine derivative. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a diverse array of functional groups at the 3-position clockss.orgarkat-usa.orgnih.gov.

Table 4: Functionalization Reactions of this compound

| Reaction | Reagents | Product Functional Group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | Amino |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |

| Cyanation | Cyanide source (e.g., Zn(CN)2), Pd catalyst | Cyano |

| Lithiation-Electrophilic Quench | n-BuLi, then Electrophile (e.g., CO2, aldehyde) | Various (e.g., Carboxylic acid, alcohol) |

Selective Functionalization at Pyridine Ring Positions

A key challenge in the synthesis of polysubstituted pyridines is the control of regioselectivity. The inherent electronic properties of the pyridine ring dictate that the positions ortho (2,6) and para (4) to the nitrogen atom are more susceptible to nucleophilic attack than the meta (3,5) positions. researchgate.net Consequently, direct functionalization at the 3- and 5-positions requires specialized strategies.

Base-Catalyzed Aryl Halide Isomerization in Bromopyridines

A novel and powerful strategy to achieve unconventional substitution patterns in bromopyridines is through base-catalyzed aryl halide isomerization. nih.govnih.gov This method allows for the transformation of readily available 3-bromopyridines into a single 4-substituted product, bypassing the need for less stable and less accessible 4-halogenated precursors. nih.govnih.gov The process involves a tandem isomerization/selective interception approach, where the 3-bromopyridine is first isomerized to a more reactive intermediate that is then trapped by a nucleophile. nih.gov

This methodology has been successfully applied to achieve 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. nih.govmdpi.com For instance, the reaction of 3-bromopyridine with various alcohols in the presence of a strong base leads to the corresponding 4-alkoxypyridines with high selectivity. beilstein-journals.org

Table 1: 4-Selective Etherification of 3-Bromopyridine via Isomerization

| Entry | Alcohol (Nucleophile) | Product | Yield (%) | Selectivity (4- vs 3-) |

|---|---|---|---|---|

| 1 | Benzyl (B1604629) alcohol | 4-(Benzyloxy)pyridine | 76 | >14:1 |

| 2 | Isopropanol | 4-Isopropoxypyridine | 65 | 8.6:1 |

| 3 | Cyclohexanol | 4-(Cyclohexyloxy)pyridine | 72 | >20:1 |

Data compiled from studies on base-catalyzed aryl halide isomerization. beilstein-journals.orglibretexts.org

Mechanistic studies have provided strong evidence that the base-catalyzed isomerization of 3-bromopyridine proceeds through a highly reactive 3,4-pyridyne intermediate. nih.govbeilstein-journals.org The reaction is initiated by the deprotonation of the pyridine ring by a strong base, followed by the elimination of the bromide ion to form the pyridyne. acs.org

The formation of the 3,4-pyridyne intermediate has been confirmed through trapping experiments. For example, in the presence of furan, a known trapping agent for arynes, the corresponding cycloadduct is formed. nih.govlibretexts.org Further evidence comes from experiments where 3-iodopyridine, upon treatment with a base in the presence of potassium bromide, yields a mixture of 3- and 4-bromopyridine (B75155), supporting the notion of bromide addition to the 3,4-pyridyne intermediate. beilstein-journals.orglibretexts.org

The high regioselectivity for the 4-substituted product in this tandem reaction is a direct consequence of the differential reactivity of the isomeric bromopyridines. libretexts.org The 3,4-pyridyne intermediate can be trapped by a bromide ion to form a mixture of 3- and 4-bromopyridine. nih.gov However, under the reaction conditions, 4-bromopyridine is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than 3-bromopyridine. libretexts.org Therefore, the nucleophile present in the reaction mixture preferentially reacts with the in situ-generated 4-bromopyridine, driving the equilibrium towards the 4-substituted product. nih.govlibretexts.org

This strategy also exhibits excellent chemoselectivity. For example, in the 4-amination of a 3-bromopyridine derivative with 5-bromoindoline, only the pyridine ring undergoes the isomerization and substitution, leaving the bromo substituent on the indoline (B122111) ring untouched. beilstein-journals.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyridines. organic-chemistry.org The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the positions at C2 and C4 electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net The intermediate formed upon nucleophilic attack at these positions, a Meisenheimer-like complex, is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. researchgate.net

In contrast, nucleophilic attack at the C3 position does not allow for the delocalization of the negative charge onto the nitrogen atom, making the corresponding intermediate less stable and the reaction less favorable. researchgate.net Consequently, 3-halopyridines are generally much less reactive towards SNAr than their 2- and 4-isomers. organic-chemistry.org This inherent difference in reactivity is the cornerstone of the chemo- and regioselectivity observed in the base-catalyzed isomerization/substitution reactions discussed previously. libretexts.org

Carbon-Hydrogen Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of complex organic molecules. wikipedia.orgwikipedia.org In the context of pyridine synthesis, palladium-catalyzed C-H arylation allows for the direct formation of carbon-carbon bonds between pyridine and an aryl halide, avoiding the need for pre-functionalized starting materials. acs.org

The regioselectivity of these reactions is often governed by the electronic properties of the C-H bonds and the pyridine ring itself. nih.gov For 3-substituted pyridines, direct C-H arylation often occurs selectively at the C4 position. nih.gov This methodology has been successfully applied to the coupling of various 3-substituted pyridines with aryl bromides. acs.org

Table 2: Palladium-Catalyzed C-H Arylation of 3-Substituted Pyridines

| Entry | 3-Substituted Pyridine | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Fluoropyridine | Bromobenzene | 3-Fluoro-4-phenylpyridine | 53 |

| 2 | 3-Chloropyridine | 4-Bromotoluene | 3-Chloro-4-(p-tolyl)pyridine | 78 |

| 3 | 3-Nitropyridine | Bromobenzene | 3-Nitro-4-phenylpyridine | 85 |

Data is illustrative of typical palladium-catalyzed C-H arylation reactions. nih.gov

The proposed mechanism for these reactions often involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst interacts with the C-H bond of the pyridine ring. nih.gov The presence of directing groups can also be employed to control the regioselectivity of the C-H functionalization. nih.gov

Transformations Involving the Bromine Substituent

The bromine atom in this compound serves as a versatile handle for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents at the C3 position of the pyridine ring.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgresearchgate.net It is a widely used method for the synthesis of biaryl compounds. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with a primary or secondary amine. libretexts.orgresearchgate.net This is a key method for the synthesis of arylamines. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful tool for the synthesis of arylalkynes.

Table 3: Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C | Pd(0) catalyst, Base |

| Buchwald-Hartwig | R₂NH | C-N | Pd(0) catalyst, Ligand, Base |

| Sonogashira | R-C≡CH | C-C | Pd(0) catalyst, Cu(I) co-catalyst, Base |

This table provides a general overview of common cross-coupling reactions. wikipedia.orgresearchgate.netresearchgate.net

Furthermore, the bromine atom can be transformed into an organometallic reagent through lithium-halogen exchange to form a lithiated pyridine species, or by reaction with magnesium to form a Grignard reagent. researchgate.net These organometallic intermediates can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. researchgate.net

Modification of the m-Tolyl Group

The m-tolyl group of this compound offers several sites for post-synthesis modification, allowing for the generation of a diverse range of analogs. These modifications can be broadly categorized into reactions involving the benzylic methyl group and electrophilic substitutions on the tolyl aromatic ring. Such transformations are crucial for structure-activity relationship (SAR) studies, enabling fine-tuning of the molecule's physicochemical and biological properties.

Benzylic Halogenation of the Methyl Group

The methyl group attached to the phenyl ring is particularly susceptible to free-radical halogenation at the benzylic position. This reactivity is due to the resonance stabilization of the intermediate benzyl radical, making benzylic C-H bonds weaker than typical sp³ C-H bonds libretexts.org. The most common method for achieving this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light gla.ac.uk.

This reaction converts the tolyl group into a bromomethylphenyl group, a versatile intermediate for further nucleophilic substitutions. A significant challenge in this reaction is controlling the degree of bromination, as the reaction can proceed to form di- and tri-brominated products scientificupdate.com. However, by carefully controlling the reaction conditions, such as temperature, solvent, and the amount of NBS, selective mono-bromination can be achieved gla.ac.ukscientificupdate.com. The resulting benzylic bromides are valuable precursors for introducing a wide array of functional groups, including alcohols, ethers, amines, and nitriles, through SN1 or SN2 reaction pathways gla.ac.uk.

| Reagent | Initiator | Product | Notes |

| N-Bromosuccinimide (NBS) | AIBN or Light | 3-Bromo-5-(3-(bromomethyl)phenyl)pyridine | Mono-bromination at the benzylic position gla.ac.uk. |

| N-Bromosuccinimide (NBS) | AIBN or Light | 3-Bromo-5-(3-(dibromomethyl)phenyl)pyridine | Over-bromination can lead to the di-brominated product scientificupdate.com. |

Oxidation of the Methyl Side-Chain

The methyl group of the tolyl moiety can be oxidized to various oxidation states, most commonly to a carboxylic acid. This transformation is a powerful tool for introducing a polar, acidic functional group, which can significantly alter the molecule's solubility and binding interactions.

Classical methods for this oxidation involve strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions reddit.comthieme.de. These reactions are typically robust and high-yielding. For example, the oxidation of alkylbenzenes to benzoic acids is a standard transformation in organic synthesis libretexts.org.

More recently, environmentally benign methods have been developed. One such method is the aerobic photooxidation of toluene derivatives to benzoic acids using bromine and water under catalyst-free conditions thieme.de. This approach avoids the use of heavy metal oxidants and proceeds under milder conditions, often with visible light irradiation, making it a more sustainable alternative for industrial applications thieme.de.

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Hot, acidic solution | 3-(5-Bromopyridin-3-yl)benzoic acid |

| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid (H₂SO₄) | 3-(5-Bromopyridin-3-yl)benzoic acid reddit.com |

| Bromine/Water/Air | Visible light irradiation | 3-(5-Bromopyridin-3-yl)benzoic acid thieme.de |

Electrophilic Aromatic Substitution on the Tolyl Ring

The tolyl ring in this compound is an activated aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. The methyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. However, the bulky pyridine-3-yl substituent may exert steric hindrance, potentially influencing the regioselectivity of the substitution.

While the pyridine ring itself is generally deactivated towards electrophilic substitution, particularly under acidic conditions where the nitrogen is protonated, the tolyl ring remains reactive almerja.comrsc.org. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be employed to introduce a variety of substituents onto the tolyl ring, further expanding the library of derivatives. The choice of reaction conditions, especially the Lewis or Brønsted acid catalyst, is crucial to avoid undesired reactions on the pyridine ring libretexts.org.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-5-(2-methyl-4-nitrophenyl)pyridine & 3-Bromo-5-(4-methyl-2-nitrophenyl)pyridine |

| Bromination | Br₂, FeBr₃ | 3-Bromo-5-(2-bromo-5-methylphenyl)pyridine & 3-Bromo-5-(4-bromo-3-methylphenyl)pyridine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Bromo-5-(4-acyl-3-methylphenyl)pyridine & 3-Bromo-5-(2-acyl-5-methylphenyl)pyridine |

Reactivity Profiles and Mechanistic Investigations

Reactivity of the Aryl Bromide Moiety in 3-Bromo-5-(m-tolyl)pyridine

The chemical behavior of this compound is largely dictated by the aryl bromide moiety, which serves as a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. The bromine atom, attached to an sp²-hybridized carbon of the pyridine (B92270) ring, is a key site for transition metal-catalyzed cross-coupling reactions.

The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the C-Br bond. This electronic nature makes the carbon atom bearing the bromine susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium. This step is the general initiation for a wide array of powerful cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions:

The most significant reactions involving the aryl bromide moiety of this compound are palladium-catalyzed cross-couplings. These reactions are foundational in modern organic synthesis for the construction of biaryl and heteroaryl structures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki coupling with an arylboronic acid would yield a terphenyl-like pyridine derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.govresearchgate.net The reaction is tolerant of a wide variety of functional groups, making it a highly versatile method. harvard.edu

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction to include less reactive aryl halides and a wider range of amines. chemspider.comorganic-chemistry.org

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is used to synthesize arylalkynes. For this compound, this reaction would introduce an alkynyl substituent at the 3-position of the pyridine ring.

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, with the aryl group adding across the double bond.

The general reactivity of aryl halides in these catalytic cycles follows the order I > Br > Cl, which is related to the bond dissociation energy of the carbon-halogen bond. The C-Br bond in this compound is sufficiently reactive to undergo oxidative addition under relatively mild conditions. nih.gov

Below is a representative table illustrating the effect of different ligands on the yield of a typical Suzuki-Miyaura coupling reaction involving a substituted aryl bromide, which demonstrates the importance of the catalytic system design.

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME/H₂O | 65 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 92 |

| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 95 |

| 4 | Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |

Data is representative for a generic Suzuki coupling of an aryl bromide and is for illustrative purposes.

Other Reactivity:

While less common than cross-coupling, the aryl bromide moiety can potentially undergo nucleophilic aromatic substitution (SNAr). However, for SNAr to be efficient, the aromatic ring typically needs to be highly electron-deficient, often with strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the single nitrogen atom may not provide sufficient activation for facile SNAr with common nucleophiles under standard conditions. nih.gov

Reaction Kinetics and Thermodynamic Considerations for Transformations

Reaction Kinetics:

For many palladium-catalyzed cross-coupling reactions of aryl bromides, the initial oxidative addition of the Ar-Br bond to the Pd(0) complex is the rate-determining step. chemrxiv.orgresearchgate.net The rate of this step is influenced by several factors:

Substrate Electronics: Electron-withdrawing groups on the aryl ring can accelerate the rate of oxidative addition by making the carbon atom more electrophilic. Conversely, electron-donating groups can slow the reaction. In this compound, the electron-withdrawing nature of the pyridine nitrogen is expected to facilitate this step, while the electron-donating m-tolyl group has a smaller, attenuating effect.

Ligand Properties: The nature of the phosphine ligand on the palladium center is critical. Electron-rich, bulky ligands generally promote oxidative addition by stabilizing the resulting Pd(II) complex and increasing the electron density on the metal center.

Solvent and Base: The choice of solvent and base can affect reaction rates by influencing the solubility of reagents and intermediates, and by participating in key steps like transmetalation or deprotonation.

A Hammett analysis, which correlates reaction rates with substituent electronic effects, can provide insight into the mechanism. For the oxidative addition of aryl bromides, a positive ρ (rho) value is often observed, indicating that the reaction is favored by electron-withdrawing substituents. acs.org

Thermodynamic Considerations:

Oxidative Addition: This step is generally exergonic.

Transmetalation (in Suzuki coupling) or Amine Coordination/Deprotonation (in Buchwald-Hartwig): These steps involve the exchange of ligands on the palladium center.

Reductive Elimination: This is the final step where the new C-C or C-N bond is formed and the product is released from the palladium, regenerating the Pd(0) catalyst. This step is usually highly exergonic and provides the thermodynamic driving force for the entire catalytic cycle.

The table below shows hypothetical kinetic parameters for the oxidative addition step, illustrating the influence of aryl bromide electronics.

| Aryl Bromide Substituent (para) | Hammett Constant (σₚ) | Relative Rate (k_rel) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.5 | 75 |

| -CH₃ | -0.17 | 0.7 | 72 |

| -H | 0.00 | 1.0 | 70 |

| -Cl | +0.23 | 2.5 | 65 |

| -NO₂ | +0.78 | 15.0 | 58 |

Data is hypothetical and illustrative of general trends in oxidative addition kinetics.

Intramolecular and Intermolecular Reactivity Patterns

The reactivity of this compound can be examined in terms of how it interacts with other molecules (intermolecular) or, if appropriately functionalized, within the same molecule (intramolecular).

Intermolecular Reactivity:

The primary intermolecular reactivity pattern is its participation as an electrophile in cross-coupling reactions. The regioselectivity is predetermined by the position of the bromine atom at C-3 of the pyridine ring. In reactions with other polyfunctional molecules, chemoselectivity can become an important consideration. For instance, if a coupling partner contains multiple reactive sites (e.g., another halide), the reaction conditions can often be tuned to favor reaction at one site over another. In the case of this compound, the C-Br bond is the designated site for coupling, and its reactivity is generally higher than that of an aryl chloride, allowing for selective reactions if both were present in a molecule. nih.gov

The steric environment around the bromine atom, influenced by the adjacent hydrogen at C-2 and the m-tolyl group at C-5, is relatively unhindered, allowing for efficient access by the bulky palladium catalyst complexes.

Intramolecular Reactivity:

Intramolecular reactions involving the C-Br bond would require the presence of a suitable nucleophilic or organometallic partner tethered to another part of the molecule, typically via the tolyl group or a substituent introduced at another position. Such reactions could lead to the formation of novel fused heterocyclic ring systems. For example, if a nucleophile like an amine or alcohol were present on the tolyl group at an appropriate position, an intramolecular Buchwald-Hartwig or Ullmann-type cyclization could potentially be induced to form a new ring.

While specific examples of intramolecular reactions starting from this compound are not widely reported in the literature, the principles of such cyclizations are well-established. The success of these reactions often depends on the length and flexibility of the tether connecting the reacting moieties, which governs the thermodynamics and kinetics of the ring-forming step (Baldwin's rules).

Exploration of Reactive Intermediates in Catalytic Cycles

Understanding the reactive intermediates in the catalytic cycles involving this compound is crucial for optimizing reaction conditions and explaining observed outcomes. The discussion here will focus on the well-studied Suzuki-Miyaura and Buchwald-Hartwig pathways.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Pd(0) Active Species: The cycle begins with a catalytically active Pd(0) species, often stabilized by phosphine ligands (L). This is typically generated in situ from a Pd(II) precatalyst.

Oxidative Addition: this compound reacts with the Pd(0)L₂ complex in an oxidative addition step. The C-Br bond is cleaved, and a square planar Pd(II) intermediate, the arylpalladium(II) halide complex [(m-tolyl-Py)-Pd(L)₂-Br], is formed. This is often the rate-determining step. nih.gov

Transmetalation: The organoboron reagent (e.g., Ar'B(OH)₂) coordinates to the palladium center, typically after the base activates the boronic acid to form a more nucleophilic boronate species. In this step, the aryl group (Ar') from the boron reagent replaces the bromide ligand on the palladium, yielding a diarylpalladium(II) complex [(m-tolyl-Py)-Pd(L)₂-Ar'].

Reductive Elimination: This is the final, irreversible step where the two organic groups (the pyridine and the new aryl group) are coupled together, forming the C-C bond of the product. The palladium is reduced back to its Pd(0) state, which can then re-enter the catalytic cycle.

Catalytic Cycle for Buchwald-Hartwig Amination:

The cycle is similar but involves an amine instead of an organoboron reagent.

Pd(0) Active Species and Oxidative Addition: These steps are analogous to the Suzuki coupling, forming the same arylpalladium(II) halide intermediate [(m-tolyl-Py)-Pd(L)₂-Br].

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, displacing the bromide ligand to form a cationic complex. The base then deprotonates the coordinated amine to form a neutral palladium amido complex [(m-tolyl-Py)-Pd(L)₂-(NR₂)].

Reductive Elimination: The aryl group and the amido group couple to form the C-N bond of the final product, regenerating the Pd(0) catalyst. This step is often the turnover-limiting step in modern, highly active catalyst systems.

Recent mechanistic studies have also highlighted the potential involvement of other palladium oxidation states, such as Pd(I) and Pd(III), particularly in reactions involving radical pathways, though the Pd(0)/Pd(II) cycle remains the most commonly accepted model for these transformations. chemrxiv.orgresearchgate.net

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and its conformational stability. These methods solve the Schrödinger equation for the electronic structure, providing insights into bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. DFT calculations, particularly with hybrid functionals like B3LYP, are effective in determining the optimized geometry of organic molecules. For a molecule like 3-Bromo-5-(m-tolyl)pyridine, DFT would be employed to find the minimum energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The planarity between the pyridine (B92270) and m-tolyl rings is a key aspect that would be investigated, with the dihedral angle between the two rings being a critical parameter. In similar biaryl compounds, a certain degree of twist is expected to alleviate steric hindrance between the ortho-hydrogens of the two rings.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range |

| C-Br Bond Length | 1.88 - 1.92 Å |

| C-N Bond Lengths (Pyridine) | 1.33 - 1.35 Å |

| C-C Bond Length (Inter-ring) | 1.48 - 1.50 Å |

| Dihedral Angle (Pyridine-Tolyl) | 25° - 40° |

Note: These values are estimations based on computational studies of other bromo- and aryl-substituted pyridines.

The Hartree-Fock (HF) method is an ab initio computational approach that provides a foundational understanding of a molecule's electronic structure. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is still valuable for providing a qualitative picture of molecular orbitals and can be a starting point for more advanced calculations. In the context of this compound, an HF calculation would yield an optimized geometry that could be compared with DFT results. Typically, HF calculations might slightly overestimate bond lengths and the HOMO-LUMO gap compared to experimental values and DFT predictions. The method's utility often lies in its systematic and well-defined nature, making it a reliable, albeit less precise, tool for initial structural investigations.

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and physical properties. Computational methods provide detailed insights into the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide information about a molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich m-tolyl ring, while the LUMO is likely to be distributed over the more electron-deficient pyridine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy Range (eV) |

| HOMO | -6.5 to -6.0 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These energy ranges are estimations based on FMO analyses of similar substituted pyridine derivatives.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons, indicating a site for electrophilic attack. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms and the bromine atom, suggesting susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which aligns with the intuitive Lewis structure concept. For this compound, NBO analysis would quantify the hybridization of the atoms and the nature of the chemical bonds (e.g., sigma and pi bonds). It can also reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital, which contribute to the molecule's stability. For instance, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C bonds in the pyridine ring would be of interest.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly those based on Density Functional Theory (DFT), are routinely employed to predict spectroscopic properties with a high degree of accuracy. These theoretical spectra are instrumental in the interpretation of experimental data, allowing for precise assignments of vibrational modes and electronic transitions.

Vibrational spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations of IR and Raman spectra for this compound allow for a detailed assignment of the vibrational modes associated with its constituent functional groups and skeletal framework. Such analyses are typically performed using DFT methods, for instance, with the B3LYP functional and a suitable basis set like 6-311++G(d,p).

The computed vibrational frequencies can be correlated with experimental spectra, although they are often scaled by an empirical factor to account for anharmonicity and other method-inherent approximations. Key vibrational modes for this compound would include:

Pyridine ring vibrations: The characteristic ring stretching and breathing modes. The substitution pattern is expected to influence these frequencies. For instance, the ring breathing mode, which is strong in the Raman spectrum of pyridine, would be shifted due to the bromo and tolyl substituents conferenceworld.in.

C-H vibrations: Aromatic C-H stretching modes of both the pyridine and tolyl rings, as well as in-plane and out-of-plane bending vibrations.

C-Br vibrations: The C-Br stretching mode is a key identifier and is expected at lower frequencies. Its position can be sensitive to the electronic environment conferenceworld.in.

Tolyl group vibrations: Vibrations associated with the methyl group (stretching and bending) and the phenyl ring of the tolyl substituent.

A comparison between theoretical and experimental data not only validates the computational model but also provides a more profound understanding of the molecule's vibrational dynamics.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Assignment |

| 3105 | 3043 | Medium | Aromatic C-H Stretch (Pyridine) |

| 3080 | 3018 | Medium | Aromatic C-H Stretch (Tolyl) |

| 2950 | 2891 | Low | Methyl C-H Stretch |

| 1580 | 1548 | High | Pyridine Ring Stretch |

| 1475 | 1446 | High | Tolyl Ring Stretch |

| 1215 | 1191 | Medium | C-H In-plane Bend |

| 1025 | 1005 | High | Ring Breathing Mode |

| 860 | 843 | Medium | C-Br Stretch |

| 780 | 764 | High | C-H Out-of-plane Bend |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands nih.gov. These transitions typically correspond to π → π* and n → π* electronic excitations within the aromatic system.

The predicted UV-Vis spectrum is sensitive to the choice of functional and basis set, as well as the solvent environment nih.gov. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for correlating theoretical predictions with experimental spectra recorded in solution, as solvent polarity can significantly influence the energies of the molecular orbitals involved in the electronic transitions rsc.orgresearchgate.net. Analysis of the molecular orbitals involved in the main electronic transitions can elucidate the nature of these excitations, for example, identifying them as intramolecular charge transfer events.

Table 2: Hypothetical Predicted Electronic Transitions for this compound in Gas Phase and Solution

| Transition | Gas Phase λmax (nm) | Oscillator Strength (f) | Solution (Ethanol) λmax (nm) | Nature of Transition |

| S0 → S1 | 285 | 0.15 | 290 | π → π |

| S0 → S2 | 250 | 0.45 | 254 | π → π |

| S0 → S3 | 220 | 0.08 | 222 | n → π* |

Computational Modeling of Reaction Mechanisms and Pathways

Theoretical chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, a key reaction of interest is the Suzuki cross-coupling, which would involve the C-Br bond.

The Suzuki cross-coupling reaction is a palladium-catalyzed process that involves several steps: oxidative addition, transmetalation, and reductive elimination nih.govnih.gov. Computational modeling can be used to locate the transition state structures for each of these elementary steps. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction's feasibility and kinetics.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the rate-determining step of the reaction. For the Suzuki coupling of this compound, transition state analysis would involve identifying the structure where the C-Br bond is breaking and the Pd-C bond is forming during the oxidative addition step, as well as the transition states for the subsequent steps. This analysis provides a molecular-level picture of the reaction pathway mdpi.com.

Reactions are most often carried out in solution, and the solvent can have a profound effect on reaction rates and mechanisms. Computational studies must therefore account for solvation effects. This is typically done using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, like the aforementioned PCM, which treats the solvent as a continuous medium with a specific dielectric constant rsc.orgrsc.org.

For a reaction like the Suzuki coupling, the polarity of the solvent can influence the stability of charged intermediates and transition states. By performing calculations with different solvent models, it is possible to predict how the reaction will behave in various media and to choose an optimal solvent for a desired outcome researchgate.netscispace.com.

Analysis of Non-Covalent Interactions using Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion, play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. The Reduced Density Gradient (RDG) method is a computational tool used to visualize and characterize these weak interactions based on the electron density and its gradient researchgate.netresearchgate.netwikipedia.org.

An RDG analysis of this compound would involve plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This plot reveals regions of different types of non-covalent interactions:

Attractive interactions (e.g., hydrogen bonds, halogen bonds) appear as spikes at negative values.

Van der Waals interactions are characterized by spikes near zero.

Repulsive interactions (e.g., steric clashes) are found at positive values.

This analysis can be visualized in real space as colored isosurfaces, providing an intuitive picture of where these interactions occur within the molecule and between molecules. For this compound, RDG analysis could reveal intramolecular interactions between the tolyl group and the pyridine ring, as well as intermolecular interactions that dictate its crystal packing.

Research Applications and Broader Scientific Relevance

3-Bromo-5-(m-tolyl)pyridine as a Key Organic Building Block

The strategic placement of the bromine atom and the tolyl group on the pyridine (B92270) ring makes this compound a highly valuable intermediate in organic synthesis. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.

While direct literature on the use of this compound for the synthesis of complex polyheterocyclic systems is not extensively detailed, its structural motifs are analogous to other 3-bromo-5-arylpyridines that have been successfully employed in such endeavors. The reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of new carbon-carbon bonds. This capability is fundamental to the construction of polyheterocyclic systems, where multiple aromatic and heteroaromatic rings are fused or linked together.

For instance, a plausible synthetic route could involve the Suzuki-Miyaura coupling of this compound with a boronic acid or ester derivative of another heterocyclic ring system. This would yield a biaryl or hetero-biaryl structure, which could then undergo further intramolecular cyclization reactions to form a more complex, fused polyheterocyclic scaffold. The tolyl group can influence the electronic properties and solubility of the resulting molecules.

Table 1: Potential Cross-Coupling Reactions for Polyheterocycle Synthesis

| Reaction Type | Coupling Partner | Potential Product Class |

|---|---|---|

| Suzuki-Miyaura | Heteroaryl boronic acid | Bi-heteroaromatic systems |

| Buchwald-Hartwig | Aminated heterocycle | N-heteroaryl-substituted pyridines |

| Sonogashira | Terminal alkyne-substituted heterocycle | Alkyne-linked heteroaromatic systems |

The functionalization of the this compound core is a straightforward approach to generating a library of diversely substituted pyridine derivatives. The bromine atom can be readily displaced or transformed through various organic reactions.

Transition metal-catalyzed cross-coupling reactions are a primary method for this diversification. As demonstrated with structurally similar compounds like 5-bromo-2-methylpyridin-3-amine, which undergoes efficient Suzuki cross-coupling with a range of arylboronic acids, this compound can be expected to react in a similar fashion mdpi.com. This allows for the introduction of various aryl and heteroaryl groups at the 3-position of the pyridine ring.

Furthermore, other transformations such as nucleophilic aromatic substitution, although less common for simple bromo-pyridines unless activated by strong electron-withdrawing groups, could potentially be employed under specific conditions. The tolyl group itself can also be a site for further functionalization, for example, through benzylic bromination followed by substitution, adding another layer of synthetic versatility.

Role in Catalysis and Ligand Design

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and transition metal catalysis due to the coordinating ability of the nitrogen lone pair. This compound can serve as a precursor for the synthesis of novel ligands.

By chemically modifying the this compound scaffold, new ligands can be designed for specific catalytic applications. For example, the bromine atom can be replaced with phosphine (B1218219) groups via reactions like the Hirao cross-coupling or through multi-step sequences involving lithiation and reaction with a chlorophosphine. The resulting phosphine-pyridine ligands are a well-established class of "hybrid" ligands that have shown great utility in a variety of catalytic transformations, including cross-coupling reactions and asymmetric hydrogenation. The steric and electronic properties of the ligand, which are crucial for catalytic activity and selectivity, can be fine-tuned by the presence of the m-tolyl group.

In its unmodified form, this compound can function as a simple, achiral nitrogen ligand. The pyridine nitrogen can coordinate to a metal center, and the electronic properties of this coordination can be subtly influenced by the electronic nature of the substituents on the pyridine ring. The tolyl group, being weakly electron-donating, can modulate the electron density at the nitrogen atom, which in turn affects the stability and reactivity of the resulting metal complex. While not providing chiral induction, such ligands are important in a vast number of non-asymmetric catalytic processes where control of the electronic environment of the metal center is key.

Contributions to Materials Science Research

Pyridine-containing compounds are of significant interest in materials science, particularly in the field of organic electronics. The incorporation of the pyridine moiety into larger conjugated systems can impart desirable electronic and photophysical properties.

While specific research detailing the use of this compound in materials science is limited, its structure suggests potential applications. Through polymerization or by incorporation into larger molecules via cross-coupling reactions, materials with tailored properties for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors could be developed. The pyridine ring can act as an electron-deficient component in donor-acceptor systems, which is a common design strategy for organic electronic materials. The m-tolyl group can enhance the solubility and processability of these materials, which are critical factors for device fabrication. The bromine atom provides a convenient point of attachment for further extension of the conjugated system.

Table 2: Potential Applications in Materials Science

| Application Area | Potential Role of this compound derived unit |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | As a building block for electron-transporting or emissive materials. |

| Organic Photovoltaics (OPVs) | As a component in donor or acceptor materials to tune energy levels. |

| Organic Field-Effect Transistors (OFETs) | As a structural unit in organic semiconductors. |

| Chemical Sensors | As a part of a larger molecule designed to interact with specific analytes. |

Exploration in Organic Light-Emitting Diode (OLED) Materials

There is no publicly available research that specifically investigates the role of this compound in the development of OLED materials. The design of materials for OLEDs often involves the strategic functionalization of aromatic and heterocyclic cores, such as pyridine, to achieve desired electronic and photophysical properties. The introduction of bromo and tolyl groups can influence factors like charge carrier mobility, emission wavelength, and thermal stability. However, without specific studies on this compound, any potential advantages or disadvantages it might confer to an OLED device remain purely speculative.

Potential in Non-Linear Optical (NLO) Materials

Similarly, the application of this compound in the field of non-linear optics is not documented in available literature. NLO materials are crucial for technologies like optical switching and frequency conversion. The development of such materials often relies on creating molecules with large hyperpolarizabilities, which can be achieved by incorporating electron-donating and electron-withdrawing groups on a conjugated system. While the pyridine ring, in combination with the bromo and tolyl substituents, could theoretically be engineered for NLO properties, no experimental or computational studies have been published to support this.

Utility in Medicinal Chemistry Research as a Scaffold Component

The use of pyridine-based scaffolds is a cornerstone of modern medicinal chemistry, with countless derivatives being explored for their potential as therapeutic agents. doi.orgpatsnap.com The pyridine ring is a common feature in many FDA-approved drugs. doi.org However, the specific utility of this compound as a scaffold component is not detailed in the accessible scientific literature.

Design of Pyridine-Derived Scaffolds for Chemical Probes

Chemical probes are essential tools for studying biological processes, and pyridine scaffolds are frequently used in their design due to their ability to interact with biological targets. The bromine atom on the this compound scaffold could potentially serve as a handle for further chemical modification, allowing for the attachment of reporter groups or reactive moieties. The m-tolyl group could influence the scaffold's steric and electronic properties, potentially affecting its binding affinity and selectivity for a target protein. Nevertheless, no specific examples of chemical probes derived from this particular compound have been reported.

Strategies for Scaffold Modification and Functionalization

The functionalization of pyridine rings is a well-established area of organic synthesis. For a molecule like this compound, several strategies for modification could be envisioned. The bromine atom is a prime site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which would allow for the introduction of a wide variety of substituents. The tolyl group's methyl substituent could also be a site for functionalization, for instance, through radical halogenation followed by nucleophilic substitution. The pyridine nitrogen itself can be quaternized or oxidized to an N-oxide, further diversifying the chemical space. Despite these theoretical possibilities, there are no published reports detailing the specific modification and functionalization of this compound for any particular application.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pyridine (B92270) derivatives. Future research will likely focus on developing more environmentally benign and efficient methods for the production of 3-Bromo-5-(m-tolyl)pyridine. Key areas of interest include the use of greener solvents, the development of one-pot multicomponent reactions, and the exploration of alternative energy sources.

Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine derivatives. The application of this technology to the synthesis of this compound could lead to more energy-efficient processes. Furthermore, the use of flow chemistry is another promising avenue. Continuous flow reactors offer advantages in terms of safety, scalability, and process control, which could be beneficial for the large-scale production of this compound.

Another area of growing interest is the use of biocatalysis. While still in its early stages for pyridine synthesis, the use of enzymes or whole-cell systems could offer highly selective and environmentally friendly routes to this compound and its derivatives. Research in this area would focus on identifying or engineering suitable enzymes for the key bond-forming reactions.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Optimization of reaction conditions for the synthesis of this compound. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow processes for key synthetic steps. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of enzymes for the synthesis of the pyridine core. |

| Green Solvents | Reduced toxicity and environmental pollution. | Exploring the use of water, ethanol, or other benign solvents in the synthesis. |

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of this compound, often achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, is heavily reliant on the performance of the catalyst. Future research will undoubtedly focus on the development of more advanced catalytic systems to improve selectivity, efficiency, and substrate scope.

Palladium-based catalysts have been the workhorse for such transformations. However, there is a continuous drive to develop catalysts that are more active, stable, and resistant to poisoning. This includes the design of novel phosphine (B1218219) ligands that can enhance the performance of palladium catalysts, particularly for challenging substrates like heteroaryl halides. The development of pre-catalysts that are air- and moisture-stable also simplifies handling and improves reproducibility.

Beyond palladium, there is growing interest in using more abundant and less expensive first-row transition metals, such as nickel, as catalysts for cross-coupling reactions. Nickel catalysts have shown promise in the coupling of aryl and heteroaryl halides and could offer a more sustainable alternative to palladium. High-throughput screening of catalyst libraries will be a crucial tool in the rapid discovery of new and improved catalytic systems for the synthesis of this compound.

| Catalyst System | Key Features | Future Research Directions |

| Advanced Palladium Catalysts | High activity and selectivity, broad substrate scope. | Development of novel phosphine ligands and air-stable pre-catalysts. |

| Nickel-Based Catalysts | Lower cost, earth-abundant metal. | Optimization of reaction conditions and ligand design for efficient cross-coupling. |

| High-Throughput Screening | Rapid discovery of new catalysts. | Application to identify optimal catalysts for the synthesis of this compound. |

Expansion of Functionalization Chemistries

The functionalization of the this compound scaffold is a key area for future research, as it allows for the generation of a diverse range of derivatives with potentially new and interesting properties. While the bromine atom provides a handle for traditional cross-coupling reactions, direct C-H functionalization of the pyridine ring is an increasingly important area of investigation.

The development of methods for the selective C-H functionalization at different positions of the pyridine ring would provide a powerful tool for the late-stage modification of this compound. This could involve direct arylation, alkenylation, or the introduction of other functional groups. Palladium-catalyzed C-H activation has shown promise in this area, but achieving high regioselectivity remains a challenge.

Another emerging strategy is the use of heterocyclic phosphonium (B103445) salts to activate the pyridine ring for nucleophilic substitution. This approach could enable the introduction of a wide range of nucleophiles at specific positions on the pyridine ring, further expanding the chemical space accessible from this compound. The development of dearomatization strategies also presents an opportunity for meta-selective functionalization, which is traditionally difficult to achieve.

| Functionalization Strategy | Description | Potential Applications |

| Direct C-H Functionalization | Activation and functionalization of C-H bonds on the pyridine ring. | Late-stage modification of complex molecules, synthesis of novel derivatives. |

| Phosphonium Salt Activation | Formation of phosphonium salts to facilitate nucleophilic substitution. | Introduction of a wide range of functional groups onto the pyridine ring. |

| Dearomatization Strategies | Temporary dearomatization to enable otherwise difficult functionalizations. | Access to meta-functionalized pyridine derivatives. |

Interdisciplinary Applications in Emerging Fields

The unique structural features of this compound make it an attractive scaffold for applications in a variety of emerging interdisciplinary fields. Its potential as a building block in medicinal chemistry, materials science, and catalysis is an active area of research.

In medicinal chemistry, the 3,5-disubstituted pyridine motif is found in a number of biologically active compounds. Future research could explore the synthesis of libraries of this compound derivatives for screening against various biological targets. The combination of the pyridine ring, a common pharmacophore, with the tolyl group could lead to the discovery of novel therapeutic agents.

In materials science, pyridine-containing molecules are used in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The specific electronic and steric properties of this compound could be exploited in the design of new materials with tailored properties. For example, it could be incorporated into polymers or used as a ligand for the synthesis of metal-organic frameworks (MOFs).

Furthermore, in the field of catalysis, pyridine derivatives are often used as ligands for transition metal catalysts. The unique electronic and steric environment provided by this compound could make it a valuable ligand for a range of catalytic transformations. Research in this area would involve the synthesis of metal complexes of this ligand and the evaluation of their catalytic activity.

| Field | Potential Application | Research Focus |

| Medicinal Chemistry | Scaffold for the development of new drugs. | Synthesis and biological evaluation of derivative libraries. |

| Materials Science | Building block for functional organic materials. | Incorporation into polymers, OLEDs, and MOFs. |

| Catalysis | Ligand for transition metal catalysts. | Synthesis of metal complexes and evaluation of their catalytic performance. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-(m-tolyl)pyridine?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using a brominated pyridine precursor and an m-tolyl boronic acid. Bromination of pyridine derivatives (e.g., using N-bromosuccinimide or Br₂ in controlled conditions) can introduce the bromine substituent at the 3-position. For example, bromination of 2-amino-3-methylpyridine yields 2-amino-5-bromo-3-methylpyridine, which can serve as a precursor for further functionalization . Post-bromination, coupling with m-tolyl groups is achieved via palladium-catalyzed reactions under inert atmospheres.

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Flash chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 ratio) is effective for isolating the compound from reaction mixtures . Recrystallization from solvents like ethanol or dichloromethane can further enhance purity. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for assessing purity post-purification.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound may cause eye and skin irritation (Hazard Statements: H315, H319). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust or vapors. Storage should be in airtight containers at ambient temperatures, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods like DFT/TDDFT elucidate the electronic and nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can optimize the molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Time-Dependent DFT (TDDFT) evaluates excited-state behavior and NLO responses, such as hyperpolarizability. These studies reveal how bromine and m-tolyl groups influence charge transfer and optical activity, as demonstrated for analogous brominated pyridines .

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : In CDCl₃, aromatic protons appear as multiplets (δ 7.2–8.2 ppm), with methyl groups from m-tolyl resonating at δ 2.3–2.5 ppm. Bromine’s deshielding effect shifts pyridine protons downfield .

- Single-Crystal XRD : Crystallizes in monoclinic systems (e.g., P2₁/c space group), with bond lengths and angles confirming bromine and m-tolyl substitution patterns .

- HR-MS : The molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z ≈ 278.0 for C₁₂H₁₁BrN) with <5 ppm error .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) affect the reactivity of 3-Bromo-5-arylpyridines?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -F) increase electrophilicity at the pyridine ring, enhancing nucleophilic substitution rates at the 3-bromo position. In contrast, electron-donating groups (e.g., -CH₃ in m-tolyl) stabilize the aromatic system, reducing reactivity. Comparative studies on 3-Bromo-5-(2,5-difluorophenyl)pyridine show reduced HOMO-LUMO gaps compared to m-tolyl derivatives, impacting charge transport in materials science applications .

Data Contradiction Analysis

Q. Why do reported yields for brominated pyridine derivatives vary across studies?

- Methodological Answer : Discrepancies arise from reaction conditions (e.g., stoichiometry of brominating agents, temperature). For instance, bromination with Br₂ at 0°C may yield 60–70% product, while N-bromosuccinimide (NBS) in DMF at 80°C improves yields to >85% but risks over-bromination. Solvent polarity also plays a role: non-polar solvents favor mono-bromination, whereas polar solvents may promote di-substitution .

Biological Applications

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Derivatives are screened for antiviral or anticancer activity via:

- In vitro assays : Cytotoxicity (MTT assay on cancer cell lines), viral inhibition (e.g., dengue NS5 polymerase inhibition ).

- Molecular docking : Simulations against target proteins (e.g., SARS-CoV-2 main protease) assess binding affinity.

- SAR Studies : Modifying the m-tolyl group to introduce -OH or -NH₂ enhances solubility and target interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products